5-Bromo-3-fluoroisatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoroisatoic anhydride is a chemical compound with the molecular formula C8H3BrFNO3 and a molecular weight of 260.02 g/mol . It is also known by its IUPAC name, 6-bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-Bromo-3-fluoroisatoic anhydride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoroisatoic anhydride typically involves the cyclization of 3-bromo-5-fluoroanthranilic acid with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoroisatoic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Phosgene or its equivalents: Used in the cyclization process.
Nucleophiles: Such as amines or alcohols, which can react with the anhydride group.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of amide derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoroisatoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-fluoroisatoic anhydride include:
3-Bromo-5-fluoroisatoic anhydride: Another isomer with similar reactivity.
Other halogenated isatoic anhydrides: Compounds with different halogen substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isatoic anhydrides. This uniqueness makes it valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
6-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWIBKZSJOMMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.